REACTION_CXSMILES
|
[CH:1]12[O:8][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]2.C1CCCCCC=1.[NH:16]1[CH:20]=[N:19][CH:18]=[N:17]1>C(O)CC>[N:16]1([CH:1]2[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]2[OH:8])[CH:20]=[N:19][CH:18]=[N:17]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12C(CCCCC1)O2
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1=CCCCCC1
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react at 100° C. for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the propanol was removed by evaporation
|
Type
|
ADDITION
|
Details
|
After addition of a small amount of water
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with chloroform
|
Type
|
WASH
|
Details
|
The residue was washed with a saturated aqueous solution of sodium chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ether-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)C1C(CCCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.3 g | |
YIELD: PERCENTYIELD | 35.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |